molecular formula C21H24N2O2 B14156380 N'-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide CAS No. 372184-48-0

N'-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide

Cat. No.: B14156380
CAS No.: 372184-48-0
M. Wt: 336.4 g/mol
InChI Key: GOJQZMGZIHGDMV-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with diphenyl groups and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the carbohydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
  • {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid

Uniqueness

N’-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide is unique due to its cyclopropane ring structure substituted with diphenyl groups, which imparts distinct chemical and physical properties

Properties

CAS No.

372184-48-0

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2,2-diphenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C21H24N2O2/c1-20(2,3)19(25)23-22-18(24)17-14-21(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

GOJQZMGZIHGDMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3

solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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